molecular formula C24H20ClNO4 B3932489 Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate

Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate

Cat. No.: B3932489
M. Wt: 421.9 g/mol
InChI Key: CUHXISPXCZCHQW-UHFFFAOYSA-N
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Description

Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorophenyl group, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azetidinone Ring: This can be achieved through a Staudinger reaction, where a ketene reacts with an imine to form the azetidinone ring.

    Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which can be introduced through a nucleophilic substitution reaction.

    Attachment of the Methylphenoxy Group: This can be done via an etherification reaction, where the phenol group reacts with a methylating agent.

    Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy]methylphenyl (hydroxy)carbamate: Similar in structure but with a pyrazole ring instead of an azetidinone ring.

    Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Contains a similar chlorophenyl group but differs in the rest of the structure.

Uniqueness

Methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c1-15-6-3-4-9-20(15)30-22-21(16-10-12-17(13-11-16)24(28)29-2)26(23(22)27)19-8-5-7-18(25)14-19/h3-14,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHXISPXCZCHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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